
6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a bromopropoxy group and a propan-2-ylidene substituent, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one can be achieved through several steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones.
Introduction of Bromopropoxy Group: The bromopropoxy group can be introduced through nucleophilic substitution reactions using 3-bromopropanol and a suitable base.
Addition of Propan-2-ylidene Group: The propan-2-ylidene group can be added via aldol condensation reactions involving acetone and a suitable aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the propan-2-ylidene group.
Reduction: Reduction reactions may target the carbonyl group in the benzofuran ring.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-chloropropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
- 6-(3-iodopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
- 6-(3-methoxypropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
Uniqueness
The presence of the bromopropoxy group may impart unique reactivity and biological activity compared to its chloro, iodo, and methoxy analogs. This could make it particularly valuable in specific synthetic or research applications.
Eigenschaften
CAS-Nummer |
88281-27-0 |
|---|---|
Molekularformel |
C14H15BrO3 |
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
6-(3-bromopropoxy)-2-propan-2-ylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C14H15BrO3/c1-9(2)14-13(16)11-5-4-10(8-12(11)18-14)17-7-3-6-15/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
IOVJULLMBUKXNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(=O)C2=C(O1)C=C(C=C2)OCCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
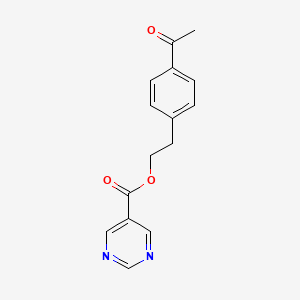
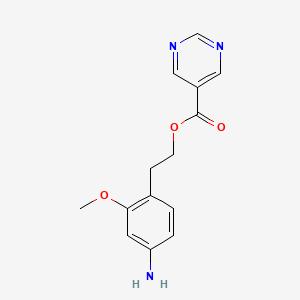

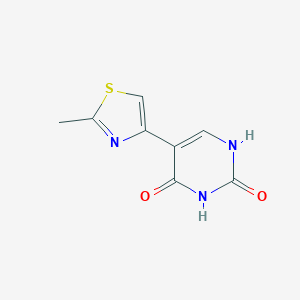
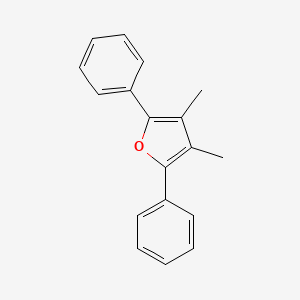
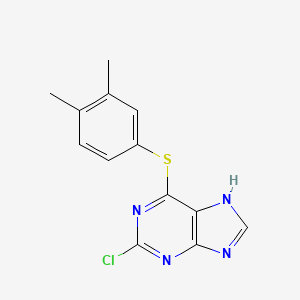
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
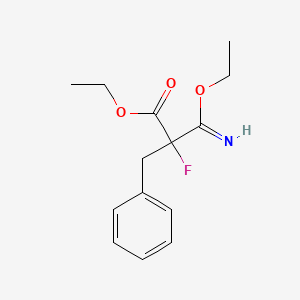
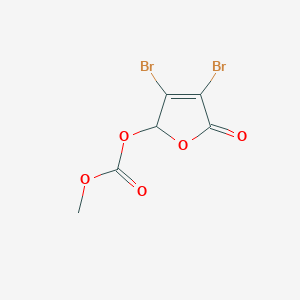
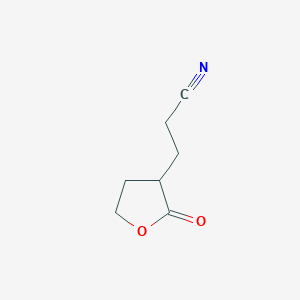
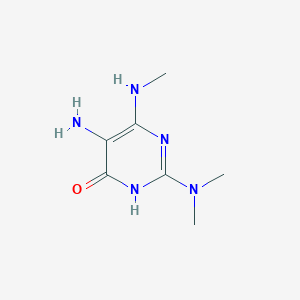
![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
